3-(2-Fluoro-4-methylphenyl)phenol
Description
3-(2-Fluoro-4-methylphenyl)phenol is a fluorinated aromatic compound characterized by a phenol core substituted with a 2-fluoro-4-methylphenyl group at the 3-position. Fluorine and methyl substituents influence electronic effects (e.g., electron-withdrawing fluorine and electron-donating methyl groups), which modulate acidity, solubility, and reactivity.
Properties
IUPAC Name |
3-(2-fluoro-4-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-5-6-12(13(14)7-9)10-3-2-4-11(15)8-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMKNGFKEOVUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683439 | |
| Record name | 2'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-37-3 | |
| Record name | 2'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methylphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a fluorinated benzene derivative is reacted with a phenol derivative under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or copper, can also enhance the reaction rate and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Fluoro-4-methylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(2-Fluoro-4-methylphenyl)phenol with structurally related phenolic and fluorinated aromatic compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Boiling Point (°C) | Notable Properties |
|---|---|---|---|---|---|---|
| This compound | C₁₃H₁₁FO | 202.23 | -OH, 2-F, 4-CH₃ | Not reported | Not reported | High lipophilicity; moderate acidity |
| 4-(3-Fluoro-4-methoxyphenyl)phenol | C₁₃H₁₁FO₂ | 218.22 | -OH, 3-F, 4-OCH₃ | Not reported | Not reported | Increased solubility (methoxy group) |
| 3-Chloro-5-(2-fluoro-4-methylphenyl)phenol | C₁₃H₁₁ClFO | 236.68 | -OH, 2-F, 4-CH₃, 3-Cl | Not reported | Not reported | Higher acidity (Cl vs. H substituent) |
| 4-Fluoro-3-(trifluoromethyl)phenol | C₇H₄F₄O | 180.10 | -OH, 4-F, 3-CF₃ | -2 to -1.8 | 178–179 | Strong electron-withdrawing CF₃ group |
| 3-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | -OH, 3-CF₃ | -2 to -1.8 | 178–179 | High volatility; low melting point |
Key Observations :
- Electron Effects: The 2-fluoro substituent in this compound enhances acidity compared to non-fluorinated analogs but less so than trifluoromethylated phenols (e.g., 4-Fluoro-3-(trifluoromethyl)phenol) due to the stronger electron-withdrawing nature of CF₃ .
- Solubility: Methoxy-substituted analogs (e.g., 4-(3-Fluoro-4-methoxyphenyl)phenol) exhibit improved water solubility compared to methyl-substituted derivatives, critical for pharmaceutical formulations .
- Hydrogen Bonding: The phenolic -OH group enables hydrogen-bonding interactions, as seen in crystal structures of related compounds (e.g., 2-(4-Fluorophenyl)-3-methyl-1H-indole), where N–H···π interactions dominate over classical hydrogen bonds .
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